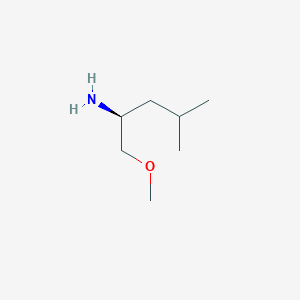

(S)-1-isobutyl-2-methoxyethylamine

描述

Structure

3D Structure

属性

分子式 |

C7H17NO |

|---|---|

分子量 |

131.22 g/mol |

IUPAC 名称 |

(2S)-1-methoxy-4-methylpentan-2-amine |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(8)5-9-3/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |

InChI 键 |

CMMWLDUVRGBDBR-ZETCQYMHSA-N |

手性 SMILES |

CC(C)C[C@@H](COC)N |

规范 SMILES |

CC(C)CC(COC)N |

产品来源 |

United States |

Role and Application in Asymmetric Catalysis

Organocatalytic Applications of Chiral Methoxyethylamines

Design and Synthesis of Novel Chiral Organocatalysts Incorporating Isobutyl and Methoxyethylamine Moieties

The development of novel chiral organocatalysts is a cornerstone of modern asymmetric synthesis. The structural framework of (S)-1-isobutyl-2-methoxyethylamine, derived from the readily available chiral pool amino acid L-valine, offers a versatile scaffold for the design of such catalysts. The presence of a primary amine and an ether oxygen allows for the creation of bifunctional or multifunctional catalysts capable of activating substrates through multiple non-covalent interactions.

The design of organocatalysts based on this moiety often involves the introduction of additional functional groups to create a well-defined chiral pocket. These groups can include hydrogen-bond donors (e.g., thiourea (B124793), sulfonamide) or sterically demanding units to enhance stereochemical control. The isobutyl group, originating from the valine precursor, provides a bulky yet flexible aliphatic side chain that can play a crucial role in establishing the chiral environment necessary for high enantioselectivity. The methoxyethyl group can influence the catalyst's solubility and its conformational preferences through steric and electronic effects.

A common strategy for the synthesis of such catalysts involves the derivatization of the primary amine of this compound. For instance, reaction with an isothiocyanate can introduce a thiourea moiety, while reaction with a sulfonyl chloride can yield a sulfonamide. These functionalities can then act as hydrogen-bond donors to activate electrophiles.

Table 1: Hypothetical Performance of a Bifunctional Thiourea Organocatalyst Derived from this compound in an Asymmetric Michael Addition

The following table illustrates the potential catalytic activity of a novel bifunctional thiourea organocatalyst, Catalyst A , derived from this compound, in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. The data is hypothetical and based on typical results observed for similar classes of organocatalysts.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 25 | 92 | 85 |

| 2 | 5 | Toluene | 25 | 88 | 84 |

| 3 | 10 | CH₂Cl₂ | 25 | 95 | 89 |

| 4 | 10 | THF | 25 | 85 | 78 |

| 5 | 10 | CH₂Cl₂ | 0 | 96 | 92 |

Synergistic and Cooperative Catalysis Involving Chiral Amino Ether Structures

Synergistic and cooperative catalysis represent advanced strategies in which two or more catalytic species work in concert to promote a chemical transformation with enhanced reactivity and selectivity. nih.gov Chiral amino ether structures, such as those derived from this compound, are well-suited for participation in such catalytic systems.

In a cooperative catalytic cycle, the chiral amino ether can function as a ligand for a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The amine and ether functionalities can coordinate to the metal, forming a stable chelate complex.

In synergistic catalysis, the chiral amino ether-based organocatalyst and a second catalyst (often a metal complex or another organocatalyst) activate the two different reactants simultaneously and independently. acs.org For example, the primary amine of an organocatalyst derived from this compound could activate a ketone or aldehyde via enamine formation (HOMO-raising activation), while a Lewis acidic metal complex activates the electrophile (LUMO-lowering activation). This dual activation can lead to significantly enhanced reaction rates and stereoselectivities compared to what is achievable with either catalyst alone.

The isobutyl group can influence the steric environment around the catalytic center, while the methoxy (B1213986) group can modulate the electronic properties and solubility of the catalyst, impacting its interaction with the co-catalyst and substrates.

Table 2: Hypothetical Results for a Synergistic Catalytic System in Asymmetric Aldol (B89426) Reaction

This table presents hypothetical results for the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, catalyzed by a synergistic system comprising a primary amine organocatalyst derived from this compound (Catalyst B ) and a Lewis acid co-catalyst. The data is illustrative of the potential enhancements achievable through synergistic catalysis.

| Entry | Organocatalyst (mol%) | Co-catalyst (mol%) | Additive | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

| 1 | Catalyst B (10) | None | None | 45 | 70:30 | 65 |

| 2 | None | Sc(OTf)₃ (10) | None | 20 | - | - |

| 3 | Catalyst B (10) | Sc(OTf)₃ (10) | None | 92 | 95:5 | 94 |

| 4 | Catalyst B (10) | Cu(OTf)₂ (10) | None | 88 | 92:8 | 91 |

| 5 | Catalyst B (5) | Sc(OTf)₃ (5) | H₂O (1 equiv) | 95 | 96:4 | 95 |

Mechanistic Investigations of Reactions Involving S 1 Isobutyl 2 Methoxyethylamine Motifs

Kinetic and Thermodynamic Studies of Amine Reactivity and Nucleophilicity

The reactivity of an amine is fundamentally linked to its nucleophilicity and basicity. For amines, these two properties are often correlated, but significant deviations can occur due to steric and electronic effects. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom is the source of both basicity (reaction with a proton) and nucleophilicity (reaction with an electrophilic carbon or other atom). masterorganicchemistry.comchemguide.co.uklibretexts.org

In the case of (S)-1-isobutyl-2-methoxyethylamine, the primary amine group is the center of nucleophilic attack. The isobutyl group introduces steric bulk near the reactive center, which can influence the rate of reaction. Generally, increasing steric hindrance around the nitrogen atom can decrease nucleophilicity more significantly than it decreases basicity. masterorganicchemistry.com This is because nucleophilic attack on a carbon atom has more stringent steric requirements than protonation. masterorganicchemistry.com

The presence of a methoxy (B1213986) group at the β-position to the amine can also modulate its reactivity. The oxygen atom's lone pairs can influence the electronic environment of the amine through an inductive effect.

The nucleophilicity of amines can be quantified using various scales, such as the Mayr nucleophilicity scale, which correlates the reaction rates of nucleophiles with a standard set of electrophiles. masterorganicchemistry.comacs.org Kinetic studies, often performed under pseudo-first-order conditions, allow for the determination of second-order rate constants, which are a direct measure of nucleophilicity. acs.orgresearchgate.net The correlation between nucleophilicity (N) and pKaH values is often poor, indicating that basicity is not always a reliable predictor of nucleophilic strength. acs.org For instance, secondary alkyl amines are often more nucleophilic than their pKaH values would suggest. acs.org

Table 1: General Trends in Amine Nucleophilicity

| Amine Type | General Nucleophilicity Trend | Factors Influencing Trend |

| Primary Amines | Generally good nucleophiles. libretexts.org | Less sterically hindered than secondary or tertiary amines. |

| Secondary Amines | Often more nucleophilic than primary amines. researchgate.net | The inductive effect of the second alkyl group increases electron density on the nitrogen. |

| Tertiary Amines | Nucleophilicity is highly dependent on the electrophile and reaction conditions. | Can be very strong nucleophiles but are also more sterically hindered. |

| β-Alkoxy Amines | Reactivity is influenced by the alkoxy group. | The oxygen can participate in chelation with metal ions, affecting reactivity. acs.org |

Elucidation of Reaction Pathways and Intermediates in Amine-Involved Transformations

Reactions involving amines can proceed through various pathways, often involving the formation of transient intermediates. ijrpr.com For example, in the addition of an amine to an activated double bond, a stepwise mechanism involving a zwitterionic intermediate is often proposed. This intermediate is then converted to the final product through proton transfer.

In the context of this compound, its reactions with electrophiles like alkyl halides would likely follow an SN2 mechanism, leading to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. chemguide.co.uk The initial reaction would be the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide.

Catalytic systems can significantly influence reaction pathways. For example, in organocatalysis, chiral primary amines can react with carbonyl compounds to form enamines, which then react with electrophiles in a stereocontrolled manner. researchgate.net

Isotope Effect Studies for Rate-Determining Step Analysis in Amino Ether Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orglibretexts.orgosti.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. youtube.comnih.gov A common example is the deuterium (B1214612) KIE (kH/kD), where hydrogen is replaced by deuterium. libretexts.orglibretexts.org

For reactions involving this compound, a primary deuterium KIE could be used to probe proton transfer steps. For example, if the deprotonation of a zwitterionic intermediate is the rate-limiting step in an addition reaction, a significant kH/kD value would be expected. Observed deuterium isotope effects in the range of kH/kD ≈ 2.3 - 8.9 are indicative of proton transfer occurring in the rate-limiting step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.orgyoutube.com These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state. libretexts.orgwikipedia.org For instance, a secondary KIE at the α-carbon in a nucleophilic substitution reaction can help distinguish between SN1 and SN2 mechanisms. wikipedia.org

Table 2: Application of Kinetic Isotope Effects in Reaction Mechanism Analysis

| Type of KIE | Isotopic Substitution Location | Information Gained | Typical kH/kD Values |

| Primary | At the bond being broken/formed. youtube.com | Indicates that the bond to the isotope is cleaved in the rate-determining step. libretexts.orgprinceton.edu | 1.5 - 8 libretexts.orglibretexts.org |

| Secondary (α) | At the carbon undergoing nucleophilic attack. libretexts.org | Provides information on the change in hybridization of the carbon atom in the transition state. | 0.9 - 1.25 wikipedia.org |

| Secondary (β) | At a position adjacent to the reacting center. libretexts.orglibretexts.org | Can indicate the extent of hyperconjugation in the transition state. libretexts.org | 0.95 - 1.15 |

Computational and Experimental Insights into Transition State Geometries

Understanding the geometry of the transition state is key to explaining the stereoselectivity of a reaction. Both computational and experimental methods are employed to gain insights into these fleeting structures.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for modeling reaction mechanisms and transition states. ijrpr.commdpi.com These calculations can provide optimized geometries of reactants, intermediates, transition states, and products, as well as their relative energies. nih.govmdpi.comresearchgate.net For reactions involving chiral molecules like this compound, computational modeling can help rationalize the observed enantioselectivity by comparing the energies of the diastereomeric transition states leading to the different stereoisomers. chemrxiv.org For example, DFT calculations have been used to identify non-conventional C-H···O interactions as key stabilizing features in the transition state of certain reactions, leading to high enantioselectivity. chemrxiv.org

Experimental techniques for probing transition state geometries are often indirect. For example, the analysis of stereochemical outcomes of reactions with various substrates can provide clues about the shape of the transition state. Furthermore, spectroscopic techniques, such as NMR, can be used to characterize intermediates that may resemble the transition state. nih.gov

Solvent Effects and Catalytic Enhancement in Aminolysis Reactions

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. researchgate.net This is particularly true for reactions involving charged intermediates or transition states. For aminolysis reactions, which involve the cleavage of a bond by an amine, the polarity of the solvent can influence the stability of any charged species formed during the reaction. For instance, the nucleophilicity of amines, and thus the rate of their reactions, can be strongly affected by solvent polarity. researchgate.net

Catalysts are used to enhance the rate of aminolysis reactions and to control their selectivity. In the context of this compound, which is a chiral amine, it can itself act as a chiral catalyst or be part of a larger catalytic system. Chiral amino ethers have been shown to be effective in catalyzing asymmetric reactions, such as the conjugate addition of thiols to enones, where they form a chiral complex with a lithium thiolate. acs.org

In some cases, aminolysis reactions can be performed under solvent-free conditions, which is a key principle of green chemistry. rsc.org For example, the aminolysis of certain chiral N-acyloxazolidinones can proceed efficiently at room temperature without any catalyst or solvent. rsc.org

The choice of base in an amination reaction can also lead to different reaction mechanisms. Kinetic studies have shown that the use of different bases can result in distinct concentration profiles, suggesting that a species evolved during the reaction can act as a catalyst. rsc.org

Computational Chemistry and Theoretical Modeling of Chiral Amines

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (S)-1-isobutyl-2-methoxyethylamine. These calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density, which are crucial for predicting its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the primary amine group is expected to be the main contributor to the HOMO, making it the primary site for nucleophilic attack. The LUMO is likely distributed across the C-N and C-O bonds.

A key aspect of QM calculations is the ability to compute various molecular properties that correlate with reactivity. Natural Bond Orbital (NBO) analysis, for instance, can provide a detailed picture of charge distribution across the atoms. In this compound, the nitrogen atom of the amine and the oxygen atom of the ether group will carry partial negative charges, making them potential sites for interaction with electrophiles or for coordination to metal centers. A novel method for assigning the absolute configuration of chiral primary amines has been developed based on DFT-calculated NMR chemical shift differences of their derivatives. nih.govfrontiersin.orgresearchgate.net

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates moderate electron-donating ability, primarily from the amine group. |

| LUMO Energy | +1.5 eV | Suggests a low propensity to accept electrons in its ground state. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 1.8 D | Indicates a moderate overall polarity of the molecule. |

| NBO Charge on Nitrogen | -0.95 e | Confirms the nucleophilic character of the amine. |

| NBO Charge on Oxygen | -0.65 e | Indicates a secondary site for Lewis acid coordination. |

Conformational Analysis and Stereochemical Prediction of Chiral Amino Ethers

The flexibility of this compound, arising from the rotation around its single bonds, means it can exist in numerous conformations. youtube.com The relative energies of these conformers determine their population at a given temperature, and this conformational landscape is critical for its function, especially when it acts as a chiral ligand in a catalytic complex. rsc.orgrsc.orgacs.org

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. youtube.comacs.orgresearchgate.net For this compound, key dihedral angles to consider are the C-C-C-N and C-C-O-C linkages. The various staggered and gauche arrangements of the isobutyl and methoxyethyl groups will lead to a number of distinct conformers. Some of these may be stabilized by intramolecular hydrogen bonds between the amine proton and the ether oxygen.

The stereochemical outcome of a reaction catalyzed by a complex containing this amino ether will depend on the specific conformation adopted by the ligand when it binds to the metal center. Therefore, identifying the global minimum energy conformation and other low-lying conformers is a crucial step in building a predictive model of stereoselectivity. sapub.org

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Extended chain, anti-periplanar arrangement | 0.00 | 45.2 |

| Conf-2 | Gauche arrangement with intramolecular H-bond | 0.55 | 20.1 |

| Conf-3 | Gauche arrangement, no H-bond | 1.20 | 8.5 |

| Conf-4 | Alternative extended conformation | 1.80 | 3.5 |

Molecular Dynamics Simulations of Chiral Amine Interactions in Solution

While QM calculations provide detailed electronic information, they are often performed on isolated molecules in the gas phase. To understand the behavior of this compound in a realistic chemical environment, molecular dynamics (MD) simulations are employed. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time, providing insights into solute-solvent interactions and conformational dynamics in solution. nih.govnih.gov

In an MD simulation of this compound in a protic solvent like methanol, one would expect to observe the formation of hydrogen bonds between the solvent molecules and both the amine and ether functionalities of the solute. The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—can significantly influence the conformational preferences of the chiral amine. In a non-polar solvent like toluene, solvent interactions would be weaker, dominated by van der Waals forces, potentially leading to a different distribution of conformers compared to a protic solvent.

By analyzing the radial distribution functions (RDFs) from an MD trajectory, it is possible to quantify the structuring of solvent molecules around the functional groups of the chiral amine. This information is critical for understanding how the solvent might mediate the interaction of the amine with other reactants or a metal center in a catalytic cycle.

| Solvent | Primary Interaction Type | Average Number of H-Bonds to Amine | Effect on Conformation |

|---|---|---|---|

| Methanol | Hydrogen Bonding | 2.1 | Favors extended conformers, disrupts intramolecular H-bonds. |

| Water | Strong Hydrogen Bonding | 2.8 | Strongly favors extended conformers. |

| Toluene | van der Waals | N/A | Higher population of internally H-bonded gauche conformers. |

| Tetrahydrofuran (THF) | Dipole-Dipole | 0.2 (from residual water) | Similar to toluene, but with some preference for more polar conformers. |

Prediction of Stereoselectivity in Chiral Catalytic Systems Utilizing Amino Ether Ligands/Catalysts

One of the most powerful applications of computational chemistry in asymmetric catalysis is the prediction of enantioselectivity. illinois.educhiralpedia.comrsc.org If this compound were used as a chiral ligand in a metal-catalyzed reaction, computational methods could be used to predict which enantiomer of the product would be favored.

This process typically involves a multi-step approach. nih.gov First, a thorough conformational analysis of the chiral ligand and the catalyst-ligand complex is performed. Next, the mechanism of the catalytic reaction is elucidated, and the key stereodetermining transition states are identified. These are the transition states leading to the formation of the (R) and (S) enantiomers of the product.

High-level QM or QM/MM calculations are then performed to determine the energies of these competing transition states (TS_R and TS_S). The difference in their free energies (ΔΔG‡) is directly related to the enantiomeric ratio (er) or enantiomeric excess (ee) of the reaction. A lower energy for TS_S, for example, would imply that the (S)-product is formed faster and will be the major enantiomer. This predictive capability allows for the in silico screening of potential catalysts and ligands, saving significant experimental time and resources. chiralpedia.com

| Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| TS leading to (R)-product | 21.5 | ΔΔG‡ = 1.8 kcal/mol |

| TS leading to (S)-product | 19.7 | |

| Predicted Enantiomeric Excess (ee) at 298 K | 96% (S) |

Theoretical Insights into Reaction Mechanisms and Energy Profiles of Amine-Based Processes

Computational chemistry can provide a detailed, step-by-step understanding of the reaction mechanism when this compound is involved as a reactant or catalyst. figshare.com For instance, in a reaction where the amine acts as a nucleophile, theoretical calculations can map out the entire energy profile of the reaction pathway.

This involves locating and calculating the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. The resulting energy profile reveals the activation energy for each step, allowing for the identification of the rate-determining step (the step with the highest energy barrier).

Furthermore, analysis of the transition state structures can provide crucial insights into the factors controlling the reaction's feasibility and selectivity. For example, in a catalytic cycle, one could investigate how the coordination of the chiral amino ether to a metal center activates it for a subsequent reaction step. These theoretical insights are invaluable for optimizing reaction conditions and for the rational design of more efficient catalytic processes.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -3.5 |

| 3 | Transition State 1 (Rate-Determining) | +18.2 |

| 4 | Intermediate | -8.1 |

| 5 | Transition State 2 | +12.5 |

| 6 | Products + Catalyst | -15.0 |

Advanced Derivatization and Functionalization Studies

Synthesis of Amide and Carbamate (B1207046) Derivatives Utilizing the Amino Functionality

The synthesis of amides and carbamates from primary amines is a fundamental transformation in organic chemistry. Generally, amides are formed by the reaction of an amine with a carboxylic acid or its activated derivatives (like acyl chlorides or anhydrides), often in the presence of a coupling agent to facilitate the reaction. rsc.org Similarly, carbamates can be synthesized by treating an amine with a chloroformate, or through reactions with reagents like phosgene (B1210022) derivatives or by the coupling of an alcohol and an isocyanate generated from the amine. nih.govorganic-chemistry.org For chiral amines, these reactions are crucial for creating peptidomimetics and other biologically relevant molecules. rsc.orgiupac.org However, specific studies detailing the synthesis, yield, and properties of amide or carbamate derivatives of (S)-1-isobutyl-2-methoxyethylamine are not described in the available literature.

Polymeric and Macromolecular Incorporations of Chiral Amino Ether Units

Chiral moieties are often incorporated into polymers to induce specific properties, such as helical structures or for applications in chiral separations and catalysis. rsc.orgrsc.orgnih.gov This can be achieved by polymerizing monomers that already contain the chiral unit. For a compound like this compound, this would typically require initial modification to introduce a polymerizable group, such as a methacrylate (B99206) or a styryl group, onto the molecule. Subsequent polymerization, for instance via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could then yield well-defined polymers. rsc.orgrsc.orgresearchgate.net There are no specific reports found on the synthesis of such monomers from this compound or their subsequent polymerization.

Formation of Phosphoramidates and Other Phosphorus-Containing Derivatives

Phosphorus-containing derivatives of chiral amines, such as phosphoramidates and aminophosphines, are of significant interest as chiral ligands in asymmetric catalysis and as biologically active compounds. nih.govresearchgate.netrsc.org The synthesis of phosphoramidates can be achieved through various methods, including the reaction of an amine with a phosphoryl chloride or through phosphoramidite (B1245037) chemistry. Chiral aminophosphine (B1255530) ligands are often prepared from corresponding chiral amino alcohols. rsc.org While methods for creating chiral phosphorus compounds from other amines and amino acids are documented, nih.govscispace.com research detailing the formation of phosphoramidates or other phosphorus derivatives specifically from this compound is absent from the searched scientific records.

Application as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amines and their derivatives are invaluable as building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. enamine.netacs.orgacs.orgnih.gov They serve as a source of stereochemistry that is carried through a synthetic sequence. A chiral amino ether like this compound could theoretically be used to introduce a specific stereocenter while the methoxy (B1213986) group could serve as a handle for further transformations or influence the stereochemical outcome of nearby reactions. Despite the general importance of such building blocks, sigmaaldrich.commdpi.com no specific examples of the application of this compound in the total synthesis of complex molecules have been identified.

Reagent Development for Selective Chemical Transformations

Chiral amines are frequently used to create chiral derivatizing agents, resolving agents, or as components of chiral catalysts for enantioselective transformations. sigmaaldrich.comwikipedia.org For example, a chiral amine can be used to prepare a chiral base for enantioselective deprotonations or be incorporated into a ligand for a metal-catalyzed asymmetric reaction. While the potential exists for this compound to be developed into such a reagent, there is no available research documenting its use or efficacy in this context.

Analytical Research Methodologies for Chiral Amino Ethers

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

The determination of enantiomeric excess (e.e.) and the preparative separation of enantiomers are fundamental challenges in chiral chemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the analysis of chiral amino ethers. ijcrt.orgheraldopenaccess.us

Direct chiral separation is most commonly achieved using Chiral Stationary Phases (CSPs). wikipedia.org For amino compounds like (S)-1-isobutyl-2-methoxyethylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. ijcrt.orgnih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to different retention times. wikipedia.org The interactions responsible for chiral recognition can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for optimizing separation. yakhak.org The addition of acidic or basic modifiers to the mobile phase can also significantly improve resolution by influencing the ionization state of the amine. nih.gov

Indirect methods involve derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org However, direct methods are often preferred to avoid potential kinetic resolution or racemization during the derivatization step. sci-hub.se

Below is a representative table of HPLC separation data for the enantiomers of 1-isobutyl-2-methoxyethylamine on different polysaccharide-based chiral columns.

Table 1: HPLC Separation of 1-isobutyl-2-methoxyethylamine Enantiomers

| Column | Mobile Phase (Hexane:2-Propanol) | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel OD-H | 90:10 | 1.0 | 8.2 | 9.5 | 1.8 |

| Chiralpak AD-H | 95:5 | 1.0 | 12.4 | 14.1 | 2.1 |

Advanced Spectroscopic Methods for Structural Elucidation of Novel Derivatives

When novel derivatives of this compound are synthesized, their structural confirmation is paramount. A combination of advanced spectroscopic techniques is typically employed for unambiguous structure elucidation. jchps.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining molecular structure. jchps.com

¹H NMR provides information about the number of different types of protons and their neighboring environments.

¹³C NMR reveals the number of non-equivalent carbon atoms.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. jchps.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

The table below shows hypothetical spectroscopic data for a novel derivative, (S)-N-benzoyl-1-isobutyl-2-methoxyethylamine.

Table 2: Spectroscopic Data for a Hypothetical Derivative

| Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.8-7.4 (m, 5H, Ar-H), 6.5 (d, 1H, NH), 4.2 (m, 1H, CH-N), 3.6 (t, 2H, CH₂-O), 3.4 (s, 3H, OCH₃), 1.9 (m, 1H, CH(CH₃)₂), 1.6 (m, 2H, CH₂-CH), 0.9 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 167.5 (C=O), 134.2, 131.5, 128.6, 127.0 (Ar-C), 75.1 (CH₂-O), 59.2 (OCH₃), 52.8 (CH-N), 41.5 (CH₂-CH), 24.8 (CH(CH₃)₂), 22.7, 22.5 (CH(CH₃)₂) |

Mechanistic Analytical Techniques for Reaction Monitoring and Kinetic Profiling

Understanding the mechanism and kinetics of reactions involving this compound is crucial for process optimization and scale-up. In-situ analytical techniques that monitor reactions in real-time without disturbing the system are invaluable for this purpose. uvic.ca

Online High-Performance Liquid Chromatography (HPLC) involves the automated extraction and analysis of small aliquots from the reaction mixture at regular intervals. This provides quantitative data on the concentration of various species over time, which is essential for detailed kinetic profiling. acs.org

The data obtained from these techniques can be used to determine reaction orders, rate constants, and activation energies, leading to a comprehensive understanding of the reaction mechanism.

The following table presents a hypothetical kinetic profile for the acylation of this compound, monitored by online HPLC.

Table 3: Kinetic Profile of an Acylation Reaction

| Time (min) | Concentration of this compound (M) | Concentration of Acylating Agent (M) | Concentration of Product (M) |

|---|---|---|---|

| 0 | 0.100 | 0.120 | 0.000 |

| 10 | 0.075 | 0.095 | 0.025 |

| 20 | 0.056 | 0.076 | 0.044 |

| 30 | 0.042 | 0.062 | 0.058 |

| 60 | 0.018 | 0.038 | 0.082 |

Development of Chemoselective Sensors for Amino Ether Detection in Research Settings

The development of sensors for the rapid and selective detection of specific molecules is a growing area of analytical chemistry. For chiral amino ethers like this compound, the goal is often to create a sensor that can not only detect its presence but also differentiate between its enantiomers.

Optical Chemosensors are a common approach, where a chiral recognition element is coupled to a chromophore or fluorophore. rsc.orgnih.gov Binding of the target analyte to the recognition element induces a change in the spectroscopic properties of the sensor, such as a shift in absorption wavelength or a change in fluorescence intensity. nih.gov For example, a sensor could be designed using a chiral macrocycle that selectively binds one enantiomer over the other, leading to a measurable optical response. nih.gov

Electrochemical Sensors offer another avenue for detection. nih.gov These sensors typically involve immobilizing a chiral selector on an electrode surface. The binding of the analyte to the selector can alter the electrochemical properties of the electrode, such as its potential or current, which can be measured.

The performance of a chemoselective sensor is evaluated based on its sensitivity, selectivity, response time, and reusability. The table below illustrates the hypothetical response of a fluorescent chemosensor to the enantiomers of 1-isobutyl-2-methoxyethylamine.

Table 4: Response of a Hypothetical Fluorescent Chemosensor

| Analyte | Concentration (µM) | Fluorescence Intensity Change (%) | Enantioselective Ratio (S/R) |

|---|---|---|---|

| (S)-enantiomer | 10 | +150 | 5.0 |

| (R)-enantiomer | 10 | +30 | |

| (S)-enantiomer | 50 | +450 | 4.8 |

| (R)-enantiomer | 50 | +94 |

常见问题

Q. Basic

- NMR : ¹H and ¹³C NMR are essential for confirming the methoxy (-OCH₃) and isobutyl groups. The methoxy proton appears as a singlet at ~3.3 ppm, while the chiral center’s protons show splitting patterns dependent on stereochemistry .

- IR : Stretching frequencies for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups.

- Chiral HPLC : To determine enantiomeric purity, use columns like Chiralpak AD-H with hexane/isopropanol mobile phases, which resolve enantiomers based on steric interactions .

How can researchers resolve discrepancies in enantiomeric excess (ee) values reported across studies?

Advanced

Discrepancies often arise from differences in analytical methods or sample preparation. To address this:

Standardize Protocols : Use a single chiral column (e.g., Chiralcel OD) across studies for consistency .

Calibrate Instruments : Validate HPLC/GC systems with reference standards of known ee.

Statistical Analysis : Apply t-tests to compare ee datasets, ensuring sample sizes (n ≥ 3) meet statistical power requirements .

What computational strategies are effective for predicting the biological activity of this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). Focus on binding affinity (ΔG) and hydrogen-bonding patterns .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP (lipophilicity) and polar surface area (PSA) to predict bioavailability .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and membrane environments .

How do structural modifications (e.g., substituent position) affect the compound’s neuropharmacological activity?

Advanced

The methoxy group’s position significantly impacts receptor binding. For example:

- 2-Methoxy derivatives (e.g., (S)-1-(2-methoxyphenyl)ethylamine) show higher serotonin receptor affinity due to steric complementarity .

- 3-Methoxy analogs may exhibit dopamine receptor antagonism, as seen in related phenethylamines .

Validate hypotheses via competitive binding assays (IC₅₀ measurements) using radiolabeled ligands .

How should researchers address contradictions in reported biological activities (e.g., neurotoxicity vs. therapeutic potential)?

Q. Advanced

Dose-Response Studies : Compare toxicity (LD₅₀) and efficacy (EC₅₀) across cell lines (e.g., SH-SY5Y neurons) to identify therapeutic windows .

Mechanistic Profiling : Use RNA sequencing to identify upregulated/downregulated pathways (e.g., apoptosis vs. neuroprotection) .

Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in experimental designs .

What are the best practices for ensuring reproducibility in enantioselective synthesis?

Q. Advanced

Catalyst Characterization : Use X-ray crystallography to confirm chiral catalyst structures .

In Situ Monitoring : Employ ReactIR to track reaction progress and intermediate formation.

Batch Consistency : Document solvent purity (e.g., HPLC-grade) and storage conditions (e.g., anhydrous, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。